molecular formula C28H38BCoF4N2O2- B15359009 4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate

4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate

Cat. No.: B15359009
M. Wt: 580.4 g/mol
InChI Key: SZARCQXQNXZLBT-WLKYSPGFSA-N
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Description

“4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” is an organometallic compound that features a cobalt center coordinated to a complex organic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of cobalt with the organic ligand “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol”. This can be achieved through a series of steps:

    Ligand Synthesis: The organic ligand is synthesized by reacting 5-tert-butyl-2-hydroxybenzaldehyde with (1S,2S)-2-aminocyclohexylamine under appropriate conditions to form the Schiff base.

    Metal Coordination: The ligand is then reacted with a cobalt salt, such as cobalt(II) tetrafluoroborate, under inert atmosphere conditions to form the desired organometallic complex.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to changes in the coordination environment of the cobalt center.

    Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Phosphines, amines, or other coordinating ligands.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction may yield cobalt(I) species.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic, magnetic, or optical properties.

Biology and Medicine

    Drug Development: The compound may serve as a scaffold for the development of new drugs, particularly those targeting metal-dependent enzymes.

    Imaging: It can be used in the development of contrast agents for imaging techniques such as MRI.

Industry

    Chemical Manufacturing: The compound can be used in the production of fine chemicals and pharmaceuticals.

    Environmental Applications: It may be used in processes for the removal of pollutants or in the development of green chemistry technologies.

Mechanism of Action

The mechanism by which the compound exerts its effects typically involves the interaction of the cobalt center with various molecular targets. This can include:

    Enzyme Inhibition: The compound may inhibit metal-dependent enzymes by coordinating to the active site metal.

    Electron Transfer: It can participate in electron transfer reactions, which are crucial in many catalytic processes.

    Ligand Exchange: The compound can undergo ligand exchange reactions, altering its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cobalt-Schiff Base Complexes: These compounds feature cobalt coordinated to Schiff base ligands and share similar properties and applications.

    Cobalt-Phosphine Complexes: These compounds have cobalt coordinated to phosphine ligands and are widely used in catalysis.

Uniqueness

The uniqueness of “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” lies in its specific ligand structure, which can impart distinct electronic and steric properties, influencing its reactivity and applications.

Properties

Molecular Formula

C28H38BCoF4N2O2-

Molecular Weight

580.4 g/mol

IUPAC Name

4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate

InChI

InChI=1S/C28H38N2O2.BF4.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;2-1(3,4)5;/h11-18,23-24,31-32H,7-10H2,1-6H3;;/q;-1;/t23-,24-;;/m0../s1

InChI Key

SZARCQXQNXZLBT-WLKYSPGFSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co]

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co]

Origin of Product

United States

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